![molecular formula C20H21N3O4 B12286840 4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12286840.png)
4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azido-2,3-bis(fenilmetoxi)-6,8-dioxabiciclo[321]octano es un compuesto orgánico complejo que pertenece a la clase de azidas. Las azidas son conocidas por su alta reactividad debido a la presencia del grupo funcional azida (-N3). Este compuesto se caracteriza por su estructura bicíclica única, que incluye dos grupos fenilmetoxi y un grupo azida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Azido-2,3-bis(fenilmetoxi)-6,8-dioxabiciclo[3.2.1]octano generalmente implica múltiples pasos. Un método común comienza con la preparación del núcleo bicíclico, seguido de la introducción de los grupos fenilmetoxi y finalmente del grupo azida. Las condiciones de reacción a menudo requieren el uso de reactivos y catalizadores específicos para garantizar un alto rendimiento y pureza.
Preparación del núcleo bicíclico: El núcleo bicíclico se puede sintetizar mediante una reacción de Diels-Alder, que implica la cicloadición de un dieno y un dienófilo. Este paso es crucial, ya que forma la columna vertebral del compuesto.
Introducción de grupos fenilmetoxi: Los grupos fenilmetoxi se introducen mediante una reacción de sustitución nucleofílica. Este paso generalmente implica el uso de fenilmetanol y una base adecuada para facilitar la sustitución.
Introducción del grupo azida: El paso final implica la introducción del grupo azida. Esto se puede lograr mediante la reacción del compuesto intermedio con azida de sodio (NaN3) en condiciones adecuadas.
Métodos de producción industrial
La producción industrial de 4-Azido-2,3-bis(fenilmetoxi)-6,8-dioxabiciclo[3.2.1]octano sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para garantizar la rentabilidad y la escalabilidad. Las consideraciones clave incluyen la selección de solventes, temperaturas de reacción y métodos de purificación para lograr un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Azido-2,3-bis(fenilmetoxi)-6,8-dioxabiciclo[3.2.1]octano experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos dependiendo del agente oxidante utilizado.
Reducción: La reducción del grupo azida puede conducir a la formación de aminas.
Sustitución: Los grupos fenilmetoxi se pueden sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: El borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) son agentes reductores comúnmente utilizados.
Sustitución: Los nucleófilos como los iones hidróxido (OH-) y los iones alcóxido (RO-) se utilizan para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir aminas primarias.
Aplicaciones Científicas De Investigación
4-Azido-2,3-bis(fenilmetoxi)-6,8-dioxabiciclo[3.2.1]octano tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica debido a su grupo azida reactivo.
Biología: El compuesto se puede utilizar en reacciones de bioconjugación, donde ayuda a etiquetar biomoléculas.
Industria: Utilizado en la producción de polímeros y materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 4-Azido-2,3-bis(fenilmetoxi)-6,8-dioxabiciclo[3.2.1]octano involucra la reactividad del grupo azida. El grupo azida puede sufrir una variedad de reacciones, incluyendo cicloadición y reducción, conduciendo a la formación de diferentes productos. Estas reacciones a menudo implican la formación de intermedios altamente reactivos como los nitrenos, que pueden reaccionar aún más con otras moléculas.
Comparación Con Compuestos Similares
Compuestos similares
2-Azabiciclo[3.2.1]octano: Un heterociclo que contiene nitrógeno con un potencial significativo en el descubrimiento de fármacos.
8-Azabiciclo[3.2.1]octano: El núcleo central de los alcaloides tropánicos, conocidos por sus actividades biológicas.
Unicidad
4-Azido-2,3-bis(fenilmetoxi)-6,8-dioxabiciclo[3.2.1]octano es único debido a la presencia de grupos azida y fenilmetoxi. Esta combinación de grupos funcionales proporciona una plataforma versátil para diversas reacciones químicas y aplicaciones, lo que lo distingue de otros compuestos similares.
Propiedades
Fórmula molecular |
C20H21N3O4 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
4-azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C20H21N3O4/c21-23-22-17-19(25-12-15-9-5-2-6-10-15)18(16-13-26-20(17)27-16)24-11-14-7-3-1-4-8-14/h1-10,16-20H,11-13H2 |
Clave InChI |
WGZHSGODUTUPCP-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C(C(C(O1)O2)N=[N+]=[N-])OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Aminobicyclo[3.2.1]octane-3,8-dicarboxylic acid](/img/structure/B12286770.png)
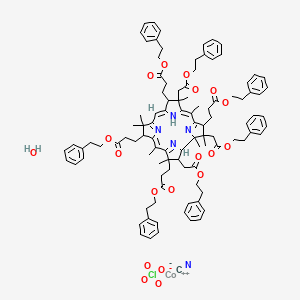

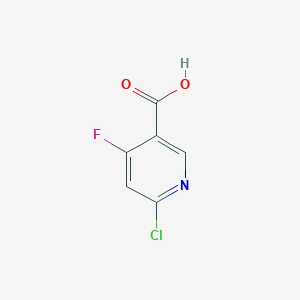
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B12286790.png)
![Hydroxylamine,O-[(2-chloro-3-pyridinyl)methyl]-](/img/structure/B12286791.png)
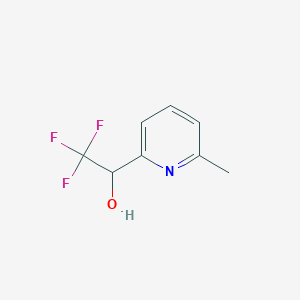


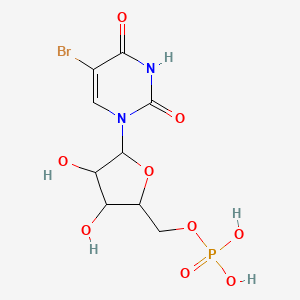
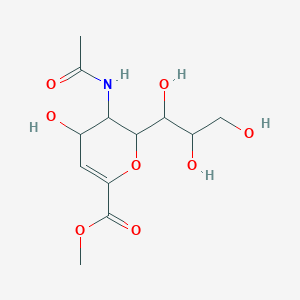


![7-[5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12286834.png)
